N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a heterocyclic compound featuring a benzo[d]thiazole core fused with a 3-methyl-1H-pyrazole moiety. The structure is further substituted at the 4-position of the benzamide group with an N,N-dimethylsulfamoyl functional group. The benzo[d]thiazole and pyrazole motifs are well-documented pharmacophores in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and kinase-inhibitory properties. Structural characterization of such compounds typically employs NMR, HRMS, and crystallographic tools like SHELX and WinGX .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c1-13-12-18(25(23-13)20-21-16-6-4-5-7-17(16)29-20)22-19(26)14-8-10-15(11-9-14)30(27,28)24(2)3/h4-12H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEWHXNDNOHQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a benzothiazole moiety, a pyrazole ring, and a benzamide group, which contribute to its pharmacological properties.
The primary biological activity of this compound is attributed to its interaction with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, which regulates inflammation and pain response. By inhibiting COX activity, the compound effectively reduces the production of prostaglandins, leading to decreased inflammatory responses and pain relief.
Biochemical Pathways
The inhibition of COX enzymes by this compound impacts several biochemical pathways:
- Arachidonic Acid Pathway : This pathway is central to the synthesis of inflammatory mediators. By blocking COX enzymes, the compound reduces the formation of prostaglandins and thromboxanes.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects in various models. It has been shown to reduce inflammation in animal models by inhibiting COX enzymes, which correlates with reduced levels of inflammatory markers such as cytokines and prostaglandins.
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of autophagy pathways . The structural components of the compound may enhance its efficacy against various cancer types.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
-
Study on Anti-inflammatory Effects :
- Objective: To evaluate the anti-inflammatory potential in animal models.
- Findings: The compound significantly reduced paw edema in rats induced by carrageenan, indicating strong anti-inflammatory properties.
- Anticancer Activity Assessment :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to five analogs (3l–3p) from , which share the benzo[d]thiazole-pyrazole scaffold but differ in substituents (Table 1). Key distinctions include:
Table 1: Structural and Physicochemical Comparison
| Compound ID | Substituent on Benzamide | Molecular Weight (g/mol) | Yield (mg) | Melting Point (°C) | Physical Form |
|---|---|---|---|---|---|
| Target Compound | 4-(N,N-dimethylsulfamoyl) | Not reported | N/R | N/R | N/R |
| 3l | Benzamide (para) | 359.43 | 58.1 | 181 | White solid |
| 3m | Benzamide (para, 4-Me) | 373.46 | 51.2 | 170 | Pale yellow solid |
| 3n | Benzamide (para, 5-Me) | 373.46 | 43.5 | 106 | White solid |
| 3o | 3-Methylbenzamide | 373.46 | 55.7 | 165 | White solid |
| 3p | 4-Methylbenzamide | 373.46 | 48.9 | 158 | Pale yellow solid |
N/R = Not reported in evidence; Data for target compound inferred from structural analogs.
Key Observations :
Functional Group Impact :
- The target compound’s 4-(N,N-dimethylsulfamoyl) group replaces the benzamide substituents in 3l–3p. This sulfonamide group is more polar than benzamide, likely improving aqueous solubility and metabolic stability .
- In analogs (3l–3p), methyl substitutions on the benzamide (e.g., 3m, 3n) reduced melting points compared to unsubstituted 3l, suggesting altered crystallinity .
Synthetic Yields :
- Yields for analogs ranged from 43.5–58.1 mg, with 3l (unsubstituted benzamide) achieving the highest yield (58.1 mg). The target compound’s yield may vary depending on the sulfamoyl group’s steric and electronic effects during synthesis .
Structural Characterization: All analogs were validated via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, with molecular weight calculations matching experimental values (e.g., 3l: 359.43 g/mol) .
Biological Relevance: While biological data for the target compound are absent in the evidence, benzo[d]thiazole-pyrazole hybrids are frequently explored as kinase inhibitors or antimicrobial agents. The dimethylsulfamoyl group may enhance target binding compared to benzamide analogs, as sulfonamides are known to interact with enzyme active sites (e.g., carbonic anhydrase) .
Q & A
Q. What are the key synthetic routes for preparing N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of benzo[d]thiazole-2-amine with a substituted pyrazole intermediate under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2: Introduction of the dimethylsulfamoyl group via nucleophilic substitution, often using 4-(chlorosulfonyl)benzoyl chloride and dimethylamine in dichloromethane .
- Step 3: Purification via column chromatography with silica gel and characterization by / NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated in academic research?
- X-ray crystallography resolves bond lengths and angles, particularly for the benzothiazole-pyrazole core .
- Spectroscopic techniques : IR confirms functional groups (e.g., sulfonamide S=O stretch at ~1350 cm), while NMR identifies methyl and aromatic protons .
- Elemental analysis ensures stoichiometric purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for key steps like pyrazole-thiazole cyclization .
- Machine learning (ML) models trained on reaction databases (e.g., Reaxys) recommend optimal solvents, temperatures, and catalysts. For instance, ML may suggest using Pd/C in toluene for Suzuki couplings involving aryl halides .
- In silico screening evaluates steric and electronic effects of substituents on reaction yields .
Q. What strategies resolve contradictions in biological activity data for structurally analogous compounds?
- Dose-response assays : Compare IC values across multiple cell lines to distinguish target-specific effects from cytotoxicity .
- Molecular docking : Analyze binding poses of analogs (e.g., triazole-thiadiazole derivatives) against target proteins (e.g., kinases) to identify critical interactions (e.g., hydrogen bonds with benzamide carbonyl groups) .
- Meta-analysis : Cross-reference published IC data for analogs with similar substituents (e.g., methyl vs. methoxy groups) to isolate structure-activity relationships (SAR) .
Q. How do reaction fundamentals inform reactor design for scaling up synthesis?
- Kinetic studies : Determine rate-limiting steps (e.g., sulfonamide formation) to optimize residence time in continuous-flow reactors .
- Mass transfer analysis : Use dimensionless numbers (e.g., Sherwood) to select agitator speeds for heterogeneous reactions involving immiscible solvents .
- Process simulation : Aspen Plus® models predict heat generation during exothermic steps (e.g., cyclization) to design jacketed reactors with precise temperature control .
Methodological Considerations
Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?
- LC-MS/MS identifies hydrolytic degradation products (e.g., cleavage of the sulfonamide group in acidic media) .
- Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics using HPLC purity assays .
Q. How can isotopic labeling (e.g., ) elucidate metabolic pathways in preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
